Cas no 352446-60-7 (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid structure
352446-60-7 structure
Product Name:1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:352446-60-7
MF:C10H13N7O4
MW:295.254720449448
CID:1076328
PubChem ID:1201469
Update Time:2025-11-02

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 001946
    • 1-(4-amino(1,2,5-oxadiazol-3-yl))-5-(morpholin-4-ylmethyl)-1,2,3-triazole-4-ca rboxylic acid
    • CCG-25919
    • ChemDiv1_027607
    • CTK7J1204
    • HMS665G19
    • MolPort-001-758-346
    • Oprea1_254213
    • ST085540
    • ZERO
    • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylicacid
    • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carboxylic acid
    • STK674488
    • DCJOKCMKVZQYQZ-UHFFFAOYSA-N
    • SR-01000520460-1
    • SR-01000520460
    • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 1-(4-Amino-furazan-3-yl)-5-morpholin-4-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid
    • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
    • 352446-60-7
    • DTXSID10360905
    • AKOS000549088
    • CS-0320244
    • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1,2,3-triazole-4-carboxylic acid
    • MDL: MFCD01414692
    • Inchi: 1S/C10H13N7O4/c11-8-9(14-21-13-8)17-6(7(10(18)19)12-15-17)5-16-1-3-20-4-2-16/h1-5H2,(H2,11,13)(H,18,19)
    • InChI Key: DCJOKCMKVZQYQZ-UHFFFAOYSA-N
    • SMILES: O1CCN(CC2=C(C(=O)O)N=NN2C2C(N)=NON=2)CC1

Computed Properties

  • Exact Mass: 295.10290192g/mol
  • Monoisotopic Mass: 295.10290192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.8
  • Topological Polar Surface Area: 145Ų

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:352446-60-7)1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Order Number:A1156335
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:32
Price ($):241.0/724.0
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Additional information on 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction to 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 352446-60-7)

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by its CAS number 352446-60-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate fused ring system, which includes an oxadiazole, a triazole, and a morpholine moiety. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further exploration in drug discovery and development.

The oxadiazole core in 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is known for its stability and its ability to participate in various chemical reactions, making it a versatile scaffold for medicinal chemists. The presence of the amino group at the 4-position of the oxadiazole ring introduces reactivity that can be exploited for further functionalization. Additionally, the morpholin-4-ylmethyl substituent provides a polar and basic environment, which can influence the compound's solubility and interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater precision. Studies have shown that the triazole moiety in this compound can interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions. This versatility makes it an attractive scaffold for designing molecules with specific pharmacological properties.

The carboxylic acid functionality at the 4-position of the triazole ring further enhances the compound's potential as a drug candidate. Carboxylic acids are well-known for their ability to form stable salts with basic moieties, which can improve oral bioavailability and pharmacokinetic profiles. Moreover, carboxylic acids can participate in various biochemical reactions, such as esterification and amidation, allowing for further derivatization to fine-tune pharmacological properties.

One of the most compelling aspects of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit activity against various biological targets relevant to diseases such as cancer, inflammation, and infectious disorders. For instance, studies have suggested that oxadiazole-containing compounds can modulate enzyme activity and signaling pathways involved in these conditions.

The integration of different heterocyclic systems into a single molecule often leads to synergistic effects that enhance overall biological activity. In the case of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-yli methyl)-1H - 1 , 2 , 3 - triazole - 4 - carboxylic acid, the combined influence of the oxadiazole、triazole、and morpholine moieties may contribute to unique pharmacological properties that are not observed with simpler molecules. This complexity is not only a challenge but also an opportunity for medicinal chemists to develop novel therapeutic agents.

In vitro studies have begun to elucidate the mechanistic aspects of this compound's interaction with biological targets. Preliminary data suggest that it may inhibit key enzymes or receptors involved in disease progression. For example,the amino group at the oxadiazole ring could potentially interact with acidic residues in enzymes,while the morpholine moiety might engage in hydrogen bonding with polar regions of biological targets. These interactions could lead to modulation of enzyme activity or receptor occupancy,which are critical factors in drug efficacy.

The synthesis of 1-(4-Amino - 1 , 2 , 5 - oxadiazol - 3 - yl ) - 5 - ( morpholin - 4 - ylmethyl ) - 1 H - 1 , 2 , 3 - triazole - 4 - carboxylic acid presents unique challenges due to its complex structure。However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision。The use of multi-step synthetic routes allows for the introduction of specific functional groups at predetermined positions,ensuring that the final product retains its intended pharmacological properties。

One particularly noteworthy aspect of this compound's synthesis is the introduction of the morpholine moiety。The morpholine ring is known for its ability to enhance solubility and improve pharmacokinetic profiles,making it a desirable substituent in drug candidates。The synthesis typically involves nucleophilic substitution reactions,where functional groups are selectively introduced at specific positions on the triazole ring。These reactions require careful optimization to ensure high yields and purity。

The role of computational tools in guiding synthetic strategies cannot be overstated。Molecular modeling software allows researchers to predict reaction outcomes and optimize synthetic pathways before conducting experimental work。This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation。In addition,computational methods can help identify potential issues such as competing side reactions or difficult-to-remove impurities,allowing for their mitigation during synthesis。

Once synthesized,the characterization of 1-(4-Amino - 1 , 2 , 5 - oxadiazol - 3 - yl ) - 5 - ( morpholin - 4 - ylmethyl ) - 1 H - 1 , 2 , 3 triazole p >

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(CAS:352446-60-7)1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Purity:99%/99%
Quantity:1g/5g
Price ($):241.0/724.0
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